1-[2-(4-ethylphenoxy)ethyl]piperidine
Description
1-[2-(4-Ethylphenoxy)ethyl]piperidine is a piperidine derivative characterized by a phenoxyethyl side chain substituted with an ethyl group at the para position of the phenyl ring. The ethylphenoxy group likely influences lipophilicity, electronic distribution, and steric interactions, which are critical for medicinal chemistry applications .
Properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-14-6-8-15(9-7-14)17-13-12-16-10-4-3-5-11-16/h6-9H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQGMFFHYDWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Electronic Effects :
- Ethyl (electron-donating): Enhances lipophilicity and may increase basicity of the piperidine nitrogen, favoring interactions with hydrophobic pockets in biological targets .
- Fluoro (electron-withdrawing): Reduces basicity and logP but improves metabolic stability and solubility .
- Chloro and benzoyl : Introduce steric and electronic modifications that alter binding affinities and pharmacokinetic profiles .
Key Reaction Trends :
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